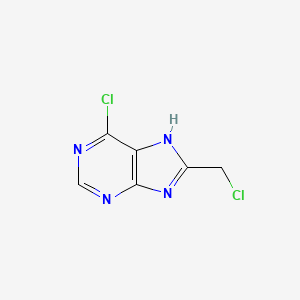

6-chloro-8-(chloromethyl)-7H-purine

Description

Properties

IUPAC Name |

6-chloro-8-(chloromethyl)-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N4/c7-1-3-11-4-5(8)9-2-10-6(4)12-3/h2H,1H2,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHGPUQMGWPMMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)NC(=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00524312 | |

| Record name | 6-Chloro-8-(chloromethyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92001-55-3 | |

| Record name | 6-Chloro-8-(chloromethyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6-chloro-8-(chloromethyl)-7H-purine typically involves the chlorination of 8-methyl-7H-purine. The reaction is carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then further chlorinated to yield the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-chloro-8-(chloromethyl)-7H-purine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of 6-chloro-8-(chloromethyl)-7H-purine exhibit significant anticancer properties. For example, a study evaluated multiple purine derivatives against human cancer cell lines, revealing that certain compounds derived from this compound displayed promising growth inhibition rates. The mechanism of action is often linked to the compound's ability to inhibit specific enzymes involved in cancer cell proliferation .

Table 1: Anticancer Activity of Purine Derivatives

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| 6a | MCF-7 | 33.27 |

| 6b | SK-BR-3 | 45.76 |

| 14 | Non-small cell lung cancer | 2-3 μM (GI50) |

Antiviral Properties

Purines are known for their antiviral activities, and this compound derivatives have been studied for their potential against viral infections. For instance, modifications to the purine structure have led to compounds that inhibit the Varicella-Zoster virus and other viral pathogens .

Table 2: Antiviral Activity of Purine Derivatives

| Compound | Virus Target | Inhibition Activity |

|---|---|---|

| This compound | Varicella-Zoster virus | Potent inhibitor |

Plant Growth Regulation

Recent studies have explored the use of purine derivatives as plant growth regulators. Compounds synthesized from this compound have shown potential in enhancing plant growth and development, suggesting applications in agriculture .

Table 3: Effects on Plant Growth

| Compound | Effect on Growth |

|---|---|

| Ethyl 2-cyano-3-(9-(4-fluorophenyl)-6,9-dihydro-6-oxo-1H-purin-2-yl) - propionate | Enhanced seed germination |

| N,N-Dimethylaminopropylamine derivative | Increased root length |

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, including chlorination and alkylation reactions. Structural modifications can significantly affect the biological activity of these compounds, making synthetic strategies crucial for optimizing their therapeutic potential .

Case Study: Synthesis Techniques

A study demonstrated the synthesis of a series of substituted purines from this compound using different alkylation agents, which yielded compounds with varying degrees of cytotoxicity against cancer cell lines. The choice of substituents was found to influence both reactivity and biological activity significantly .

Mechanism of Action

The mechanism of action of 6-chloro-8-(chloromethyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Substituent Position and Tautomerism

The position of substituents and tautomerism significantly influence reactivity and synthetic outcomes. For example:

- 6-Chloro-8-methyl-7H-purine (C₆H₅ClN₄, MW 168.58 g/mol) replaces the chloromethyl group with a methyl group, reducing electrophilicity and altering hazard profiles (e.g., H302: harmful if swallowed) .

- 6-Chloro-7-(cyclohexylmethyl)-7H-purine (3a) and 6-Chloro-9-(cyclohexylmethyl)-9H-purine (2a) demonstrate how alkylation at N7 vs. N9 affects yield: 10% for 3a vs. 67% for 2a under identical conditions, highlighting steric and electronic challenges in N7 substitution .

Functional Group Modifications

- 6-Chloro-7,9-dihydro-9-methyl-8H-purin-8-one (13): Incorporates a ketone group at position 8 and a methyl group at N7.

Key Observations :

Hazard Profiles

- 6-Chloro-8-methyl-7H-purine exhibits moderate toxicity (H302, H315, H319, H335), likely due to methyl group stability and lower reactivity compared to chloromethyl derivatives .

- Bis(chloromethyl) ether, a structurally distinct compound but with a chloromethyl group, is classified as a carcinogen by the NTP .

Research Implications

Q & A

Q. How can computational modeling predict metabolic pathways for this compound?

- Methodological Answer : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation at the chloromethyl group). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.